(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride
Description
This compound is a dihydrochloride salt featuring a pyrrolidine-3-carboxamide core substituted with a 3-fluoropyridin-2-ylmethyl group. Its molecular formula is C₁₁H₁₆Cl₂FN₃O, with a molecular weight of 296.17 g/mol (CAS: 2095673-53-1; MDL: MFCD31924895) . The stereochemistry at the 3S position of the pyrrolidine ring is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The dihydrochloride salt form improves aqueous solubility, a key factor for bioavailability in drug development.
Properties
Molecular Formula |
C11H16Cl2FN3O |
|---|---|
Molecular Weight |
296.17 g/mol |
IUPAC Name |
(3S)-N-[(3-fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H14FN3O.2ClH/c12-9-2-1-4-14-10(9)7-15-11(16)8-3-5-13-6-8;;/h1-2,4,8,13H,3,5-7H2,(H,15,16);2*1H/t8-;;/m0../s1 |
InChI Key |
VUMDMIGXLKENEX-JZGIKJSDSA-N |
Isomeric SMILES |
C1CNC[C@H]1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
Canonical SMILES |
C1CNCC1C(=O)NCC2=C(C=CC=N2)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a fluoropyridine derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in a polar aprotic solvent.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The carboxamide group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fluorinated heterocyclic amines and carboxamides. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle :
- The pyrrolidine ring in the target compound (5-membered) offers conformational rigidity compared to the piperidine (6-membered) in the 2-fluorophenyl analogue . This difference impacts binding pocket compatibility in biological targets.
- The imidazole-substituted pyrrolidine in the rac-(3S,4S) analogue introduces additional hydrogen-bonding sites but may reduce metabolic stability due to the imidazole’s susceptibility to oxidation .
The trifluoromethyl group in the N-methylpyrrolidine derivative enhances lipophilicity but may increase off-target interactions due to its bulkiness .
Salt Form: Dihydrochloride salts (target compound and rac-(3S,4S) analogue) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., MFCD29763124), which is advantageous for intravenous formulations .
Biological Activity
(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride, a compound with the CAS number 2095673-53-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C11H14Cl2FN3O
- Molecular Weight : 274.15 g/mol
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 3
Research indicates that this compound may act on various biological pathways, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the fluoropyridine moiety suggests potential interactions with receptors involved in neurological functions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride may inhibit certain proteases involved in disease processes, particularly those related to cancer and inflammation.
Anticancer Activity
A series of in vitro studies have examined the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from 12.8 to 365 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.8 |
| A549 | 14.5 |
| HeLa | 365 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study utilizing lipopolysaccharide (LPS)-induced inflammation models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be effective in treating conditions characterized by chronic inflammation.
Case Studies
-
Case Study on Cancer Treatment :
A recent study published in MDPI explored the efficacy of various pyrrolidine derivatives, including our compound, against breast and lung cancer cell lines. The study concluded that compounds with similar structures exhibited promising anticancer activity, leading to further investigations into their mechanisms and potential clinical applications . -
Inflammation Model Study :
Another investigation focused on the anti-inflammatory effects of (3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride in animal models. The results showed significant decreases in swelling and pain responses when administered prior to inflammatory stimuli, indicating its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
